4-Bromo-3,6-dimethyl-1H-indazole
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Overview
Description
4-Bromo-3,6-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-bromo-6-fluorobenzylidenehydrazine with hydrazine, followed by cyclization to yield the desired indazole . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazoles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,6-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indazoles with different functional groups.
Scientific Research Applications
4-Bromo-3,6-dimethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used as a core structure in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methyl groups contribute to its binding affinity and specificity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
- 4-Bromo-1H-indazole
- 3,6-Dimethyl-1H-indazole
- 4-Chloro-3,6-dimethyl-1H-indazole
Comparison: 4-Bromo-3,6-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and binding properties compared to similar compounds. The combination of these substituents provides a distinct electronic environment, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-bromo-3,6-dimethyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOOCFBYHVOGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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